molecular formula C4H3ClF2N2O B6151043 2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole CAS No. 1094709-35-9

2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole

Cat. No.: B6151043
CAS No.: 1094709-35-9
M. Wt: 168.53 g/mol
InChI Key: VLZBRJVCZXWMIR-UHFFFAOYSA-N
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Description

2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of chloromethyl oxadiazole with difluoromethylating agents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence its reactivity and interaction with biological molecules. The exact mechanism may vary depending on the specific application and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
  • 2-(bromomethyl)-5-(difluoromethyl)-1,3,4-oxadiazole
  • 2-(chloromethyl)-5-(fluoromethyl)-1,3,4-oxadiazole

Uniqueness

2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole is unique due to the presence of both chlorine and difluoromethyl groups, which can impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in various fields .

Properties

CAS No.

1094709-35-9

Molecular Formula

C4H3ClF2N2O

Molecular Weight

168.53 g/mol

IUPAC Name

2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C4H3ClF2N2O/c5-1-2-8-9-4(10-2)3(6)7/h3H,1H2

InChI Key

VLZBRJVCZXWMIR-UHFFFAOYSA-N

Canonical SMILES

C(C1=NN=C(O1)C(F)F)Cl

Purity

95

Origin of Product

United States

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